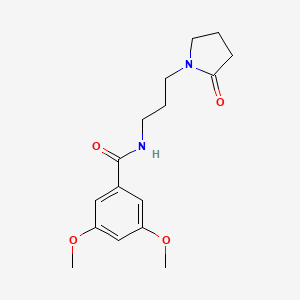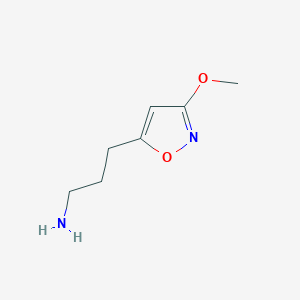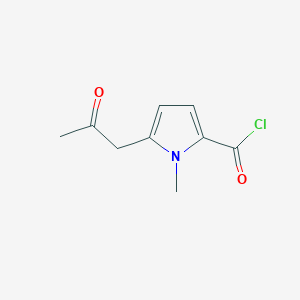
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, an oxopropyl group, and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction conditions include:
Reagent: Thionyl chloride (SOCl2)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the handling of reactive intermediates in a controlled environment.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, ethanol), temperature (0°C to room temperature).
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone), temperature (room temperature to reflux).
Major Products
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Applications De Recherche Scientifique
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-amine
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-thiol
Uniqueness
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that lack this functional group and, therefore, have different reactivity profiles and applications.
Propriétés
Numéro CAS |
344298-53-9 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)5-7-3-4-8(9(10)13)11(7)2/h3-4H,5H2,1-2H3 |
Clé InChI |
GNRCQIZGBAEVCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(N1C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



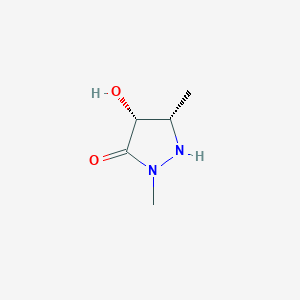

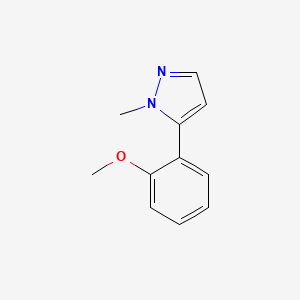
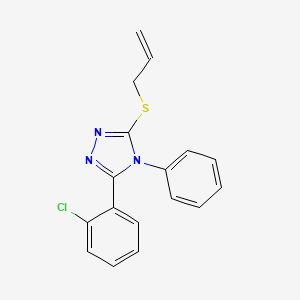

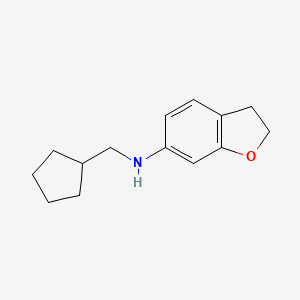
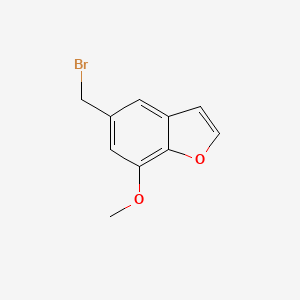
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
